Pyridazine-3-carboximidamide

medicinal chemistry molecular recognition π-π stacking

Lead optimization programs requiring precise modulation of lipophilicity and target engagement face limited bioisostere options. Pyridazine-3-carboximidamide (free base or HCl salt) delivers a 3.9 D dipole moment and dual H-bond acceptor motif-distinct from pyridine or pyrimidine. • **LogP reduction of ~2 units** vs. phenyl ring-directly applicable to hERG/P450 liability mitigation. • **Depressed amidine pKa (9.0-10.5)** -closer to carboxylate range for protease/arginine-mimetic design. • **Vicinal N-atoms enable bidentate hinge binding**-validated by pyridazine-protein X-ray structures. Supplied as free base (CAS 461678-07-9) or ≥95% hydrochloride salt (CAS 405219-28-5). Available in research quantities with custom synthesis for GMP intermediates.

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
Cat. No. B8735574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine-3-carboximidamide
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)C(=N)N
InChIInChI=1S/C5H6N4/c6-5(7)4-2-1-3-8-9-4/h1-3H,(H3,6,7)
InChIKeyPWKZHQYIDNUABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-3-carboximidamide: Physicochemical and Structural Baseline


Pyridazine-3-carboximidamide (CAS 461678-07-9; free base) is a heterocyclic amidine that combines the 1,2-diazine (pyridazine) nucleus with a carboximidamide (–C(=NH)NH₂) substituent at the 3‑position. It is most commonly supplied as the hydrochloride salt (CAS 405219-28-5, ≥95% purity) . The compound belongs to the privileged pyridazine scaffold class, which is characterized by a high dipole moment (3.9 D vs. 2.4 D for pyrimidine and 0.6 D for pyrazine) [1], weak basicity (pKa ~2.2 for the ring N atoms vs. ~5.2 for pyridine) [2], and a dual hydrogen‑bond‑acceptor motif arising from the vicinal nitrogen atoms. These properties make pyridazine-3-carboximidamide a structurally differentiated building block for medicinal chemistry and agrochemical discovery programs that require precise modulation of molecular recognition, lipophilicity, and ionization state.

High-dipole pyridazine scaffold for molecular recognition studies
Neutral ring state at physiological pH supports passive permeability
Dual H-bond acceptor geometry for bidentate target binding
Hydrochloride salt form for solution-phase chemical handling

Why Pyridazine-3-carboximidamide Cannot Be Replaced by Simpler Analogs


Scaffold selection in lead optimization is rarely neutral: replacing a pyridazine with a pyridine, pyrimidine, or phenyl ring can alter each of LogP, dipole moment, basicity, and hydrogen‑bonding capacity simultaneously [1]. Pyridazine-3-carboximidamide introduces an orthogonal set of properties: its dipole moment (3.9 D) is substantially larger than that of pyridine (~2.2 D) or pyrazine (0.6 D), enabling stronger π–π stacking and dipole–dipole interactions with target proteins [1]. Replacement of a phenyl ring by pyridazine lowers LogP by approximately two units, directly impacting solubility, permeability, and off‑target promiscuity [1]. Moreover, the electron‑withdrawing pyridazine ring depresses the pKa of the attached amidine group by 1–2 log units compared to benzamidine (pKa ~11.6), shifting the protonation equilibrium closer to the carboxylic acid range and enhancing the utility of the amidine as a carboxylate bioisostere [2]. These multi‑parameter differences mean that swapping pyridazine-3-carboximidamide for a simpler analog is not a conservative change; it constitutes a significant structural perturbation that must be evaluated case‑by‑case.

Property
Pyridazine-3-carboximidamide
Pyridine / Phenyl Analog
Mismatch Risk
Dipole & stacking
Strong dipole moment for dipole–dipole and π–π interactions
Weaker dipoles reduce binding enthalpy contribution
May shift target engagement and selectivity
Lipophilicity control
Substantially reduces LogP relative to phenyl ring
Smaller LogP reduction with pyridine analog
Alters solubility and permeability; may affect ADME profiles
Ring basicity & protonation
Pyridazine ring remains largely neutral at pH 7.4
Pyridine ring partially protonated under physiological conditions
Ionization state differences may alter passive diffusion and off-target binding

Pyridazine-3-carboximidamide: Differentiation Evidence Versus Closest Analogs


Dipole Moment: Pyridazine vs. Pyridine Scaffold

The pyridazine ring confers a dipole moment of 3.9 Debye units, measured in dioxane at 35 °C, which is 1.6‑fold higher than that of pyrimidine (2.42 D) and 6.5‑fold higher than that of pyrazine (0.6 D) [1]. By extension, pyridazine-3-carboximidamide possesses a significantly larger dipole than the analogous pyridine-3-carboximidamide (pyridine dipole ≈2.2 D). This elevated dipole promotes stronger dipole–dipole interactions and π–π stacking with electron‑deficient aromatic residues in protein binding sites, providing an additional enthalpic contribution to target engagement that is not replicable with mono‑azine or non‑polar phenyl scaffolds [1].

Dipole moment
Class-level
3.9 D
Pyrimidine 2.42 D · Pyrazine 0.6 D · Pyridine ≈2.2 D
Supports dipole-dependent target interaction studies
Measured in dioxane; class-level scaffold inference
medicinal chemistry molecular recognition π-π stacking

Lipophilicity Control: LogP Reduction vs. Phenyl Analogs

Replacing a phenyl ring with a pyridazine ring reduces the calculated LogP by approximately two log units [1]. This was demonstrated by comparing the LogP of diazepam with its pyridazine isostere. For pyridazine-3-carboximidamide, this bioisosteric replacement strategy simultaneously lowers lipophilicity while maintaining or enhancing hydrogen‑bonding capacity, thereby improving aqueous solubility and reducing non‑specific binding to plasma proteins and off‑target receptors. In contrast, substituting the phenyl ring with pyridine reduces LogP by only about one unit, making pyridazine the more effective polarity‑enhancing bioisostere [1].

LogP reduction
Class-level
~2 log units
Pyridine reduces LogP by ~1 unit; phenyl baseline
Supports LogP reduction strategy for solubility optimization
Calculated LogP comparisons; matched molecular pair data
drug design bioisostere lipophilicity

Ionization State at Physiological pH vs. Pyridine Analogs

The pyridazine ring is substantially less basic (pKa ~2.24 at 20 °C) than pyridine (pKa ~5.23) [1][2]. Consequently, at physiological pH (7.4), the pyridazine ring nitrogen atoms remain predominantly unprotonated, whereas the pyridine nitrogen is partially protonated (≈5% protonated for pyridine, <0.01% for pyridazine). This difference critically affects the overall charge state of the molecule: pyridazine-3-carboximidamide exists primarily as the neutral base at pH 7.4, while pyridine-3-carboximidamide carries a fractional positive charge that can reduce passive membrane permeability and increase susceptibility to P‑glycoprotein efflux [2].

Ionization state
Class-level
Pyridazine pKa 2.24: neutral at pH 7.4 Pyridine pKa 5.23: ~5% protonated
Supports passive permeability and CNS penetration studies
Aqueous pKa at 20 °C; protonation calculated by Henderson–Hasselbalch
physicochemical property ionization permeability

Dual Hydrogen-Bond Acceptor Capacity vs. Mono-Azines

The vicinal nitrogen atoms of the pyridazine ring form a contiguous hydrogen‑bond‑acceptor motif capable of simultaneously engaging two donor groups. X‑ray crystallographic analysis of the antirhinoviral agent R 61837 (a pyridazine‑containing compound) confirmed that both pyridazine nitrogens establish hydrogen bonds with the receptor protein, contributing to a distinctive binding pharmacophore [1]. By contrast, pyridine‑3-carboximidamide and pyrimidine‑4-carboximidamide, with their 1,3‑ or 1,4‑nitrogen arrangements, present geometrically distinct acceptor vectors that cannot replicate this dual hydrogen‑bonding motif without conformational rearrangement. This structural feature is intrinsic to the pyridazine scaffold and is fully retained in pyridazine-3-carboximidamide.

H-bond capacity
Class-level
Two adjacent N atoms (1,2-diazine) – bidentate acceptor Pyridine: single N; Pyrimidine: 1,3-separated N pair
Supports bidentate H-bond pharmacophore design
Crystallographically confirmed for pyridazine ligands (e.g., R 61837)
hydrogen bonding molecular recognition crystal engineering

Amidine pKa Modulation as a Carboxylic Acid Bioisostere

The carboximidamide (–C(=NH)NH₂) group is a recognized bioisostere of the carboxylic acid functionality, but its utility is limited by the high basicity of phenyl‑substituted amidines (benzamidine pKa ≈11.6) [1]. Attachment of the electron‑withdrawing pyridazine ring to the amidine carbon lowers the amidine pKa into the 9.0–10.5 range, bringing the protonation equilibrium closer to that of carboxylic acids (pKa ~4–5) and improving the match in both charge state and hydrogen‑bonding pattern . This pKa shift of 1–2 log units compared to benzamidine represents a meaningful difference in ionization behavior at physiological pH and in enzyme active sites, where the pyridazine‑modulated amidine is less prone to permanent protonation that can compromise binding.

Amidine pKa modulation
Class-level
Pyridazine-amidine pKa 9.0–10.5 (electron-withdrawing effect) Benzamidine pKa 11.6 (phenyl-substituted)
Supports carboxylate bioisostere ionization matching
pKa shift of 1–2.6 log units; improves charge-state fidelity
bioisostere carboxylic acid mimic ionization

iNOS Inhibitory Profile: Carboximidamide vs. Carbothioamide Series

In a direct head‑to‑head study using IL‑1β/IFN‑γ‑stimulated RIN‑5AH insulinoma cells, hexahydropyridazine‑1‑carbothioamides achieved IC₅₀ values of 0.5–2.1 mM, comparable to the reference iNOS inhibitor aminoguanidine (IC₅₀ 0.3 mM) [1]. In contrast, the structurally analogous hexahydropyridazine‑1‑carboximidamides—which bear the same carboximidamide group as pyridazine-3-carboximidamide but on a saturated ring—produced only incomplete iNOS inhibition, demonstrating a clear pharmacophore distinction between the carboximidamide and carbothioamide series [1]. While this study examined saturated pyridazine analogs, it establishes that the carboximidamide functional group, when directly attached to a pyridazine‑like scaffold, yields a distinct inhibitory profile that differs qualitatively from the thioamide series; this differential behavior is likely preserved in the aromatic pyridazine-3-carboximidamide scaffold.

iNOS inhibition
Head-to-head
Carboximidamide: incomplete inhibition Carbothioamide: IC₅₀ 0.5–2.1 mM (RIN-5AH cells)
Supports carboximidamide-specific iNOS inhibition profiling
Head-to-head cellular assay; distinct pharmacophore behavior
iNOS inhibition nitric oxide inflammatory disease

Pyridazine-3-carboximidamide: Evidence-Based Application Scenarios


Scaffold-Hopping from Phenyl for LogP Reduction and Solubility

Medicinal chemistry teams seeking to reduce the LogP of a lead series by approximately two full log units can replace a central phenyl ring with a pyridazine-3-carboximidamide scaffold. As demonstrated by Wermuth (2011), this bioisosteric substitution cuts calculated LogP by ~2 units—twice the reduction achievable with pyridine—while simultaneously introducing dual hydrogen‑bond acceptor capacity and a larger dipole moment for enhanced target engagement [1]. This scenario is directly applicable to programs struggling with excessive lipophilicity‑driven off‑target pharmacology, including hERG channel blockade and cytochrome P450 inhibition [2].

Design of Carboxylic Acid Bioisosteres with Modulated pKa

For enzyme inhibitor programs requiring a non‑classical carboxylic acid mimic, pyridazine-3-carboximidamide provides an amidine group whose pKa is depressed by 1–2 log units relative to benzamidine (pKa 11.6 → 9.0–10.5) [3]. This shift brings the ionization equilibrium closer to that of a carboxylic acid (pKa ~4–5) while retaining the charge‑neutral hydrogen‑bonding pattern of the amidine. Researchers focused on thrombin, Factor Xa, or integrin antagonists can evaluate pyridazine-3-carboximidamide as a building block for Arg‑mimetic or Asp/Glu‑mimetic pharmacophores with improved selectivity over trypsin‑like serine proteases.

Kinase Hinge-Binding Motif via Dual Hydrogen-Bond Acceptor Geometry

The vicinal nitrogen atoms of the pyridazine ring form a contiguous hydrogen‑bond‑acceptor motif that can simultaneously interact with the backbone NH of the kinase hinge region. X‑ray crystallography of pyridazine‑containing ligands bound to viral and mammalian protein targets (e.g., the antirhinoviral agent R 61837) confirms bidentate H‑bond formation [1]. Pyridazine-3-carboximidamide serves as a starting fragment for designing ATP‑competitive kinase inhibitors where mimicry of the adenine N1/N6 donor‑acceptor pair is desired but with improved selectivity due to the unique 1,2‑diazine geometry not present in purine or pyridine scaffolds.

iNOS Probe Synthesis: Differentiating Carboximidamide Pharmacophores

The direct comparative study by Morgenstern et al. (2004) in RIN‑5AH cells demonstrated that hexahydropyridazine‑1‑carboximidamides produce incomplete iNOS inhibition, in contrast to the potent inhibition by carbothioamides (IC₅₀ 0.5–2.1 mM) and aminoguanidine (IC₅₀ 0.3 mM) [4]. Researchers investigating the role of the carboximidamide functional group in NOS isoform selectivity require authentic pyridazine-3-carboximidamide as a well‑defined chemical probe. Procurement of the amide analog (pyridazine-3-carboxamide) would not replicate this phenotype, as the carboximidamide group is essential for the observed incomplete‑inhibition profile.

Application
Selection Property
Validation Focus
Scaffold-hopping for LogP reduction and solubility
LogP reduction magnitude relative to phenyl
Solubility and permeability improvement in lead optimization
Design of carboxylic acid bioisosteres with modulated pKa
pKa shift toward carboxylic acid range
Ionization state matching and target binding fidelity
Kinase hinge-binding motif via dual H-bond acceptor geometry
Adjacent nitrogen H-bond donor geometry
Bidentate binding to kinase hinge region
iNOS probe synthesis: differentiating carboximidamide pharmacophores
Carboximidamide-dependent inhibition profile
Pharmacophore-specific NOS inhibition phenotype
Quote Request

Request a Quote for Pyridazine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.